REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([O:11][CH:12]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:13]([O:15]C)=[O:14])[N:4]=1.[OH-].[K+]>O.C(O)C>[CH3:10][O:9][C:7]1[CH:8]=[C:3]([O:2][CH3:1])[N:4]=[C:5]([O:11][CH:12]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:13]([OH:15])=[O:14])[N:6]=1 |f:1.2,3.4|
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Name
|
Methyl 2-(4,6-dimethoxy-2-pyrimidinyloxy)-2-phenylacetate
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=NC(=NC(=C1)OC)OC(C(=O)OC)C1=CC=CC=C1
|
Name
|
water ethanol
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O.C(C)O
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
the ethyl acetate phase was concentrated the solid residue
|
Type
|
CUSTOM
|
Details
|
recrystallised from diisopropyl ether/ethyl acetate mixture
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
COC1=NC(=NC(=C1)OC)OC(C(=O)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |